Artecanin

Description

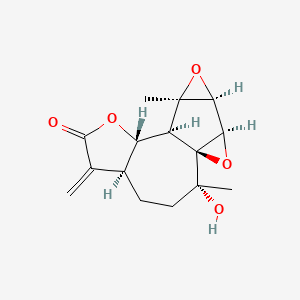

Structure

3D Structure

Properties

CAS No. |

29431-84-3 |

|---|---|

Molecular Formula |

C15H18O5 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

(1S,2R,5S,9S,10S,11R,13S,14R)-2-hydroxy-2,11-dimethyl-6-methylidene-8,12,15-trioxapentacyclo[8.5.0.01,14.05,9.011,13]pentadecan-7-one |

InChI |

InChI=1S/C15H18O5/c1-6-7-4-5-13(2,17)15-9(8(7)18-12(6)16)14(3)10(19-14)11(15)20-15/h7-11,17H,1,4-5H2,2-3H3/t7-,8-,9-,10-,11+,13+,14+,15-/m0/s1 |

InChI Key |

KXLUWEYBZBGJRZ-SSISGLGMSA-N |

SMILES |

CC1(CCC2C(C3C14C(O4)C5C3(O5)C)OC(=O)C2=C)O |

Isomeric SMILES |

C[C@]1(CC[C@@H]2[C@@H]([C@@H]3[C@]14[C@H](O4)[C@H]5[C@@]3(O5)C)OC(=O)C2=C)O |

Canonical SMILES |

CC1(CCC2C(C3C14C(O4)C5C3(O5)C)OC(=O)C2=C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Artecanin |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Analytical Characterization of Artecanin

Challenges in Structural Elucidation and Stereochemical Assignment of Artecanin

Addressing Complex Stereochemistry and Epoxide Moieties

Specifically, the chemical shifts of certain protons and carbons in the vicinity of the epoxide rings are highly dependent on their orientation (α or β). ceon.rs For instance, in related 1,2-epoxyguaianolides, the chemical shift of the H-5 proton and the C-5 carbon can be indicative of the epoxide's configuration. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) correlations from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial in establishing the through-space proximity of protons, which helps to define the relative stereochemistry of the entire molecule. ceon.rs

Computational NMR-Based Structure Validation and Revision

In the structural elucidation of complex natural products like Artecanin, computational methods have become a powerful complementary tool to experimental NMR data. While a specific structural revision of Artecanin using these methods has not been documented in the reviewed literature, the approach is widely applied to other sesquiterpene lactones. This involves predicting the NMR chemical shifts for a proposed structure using quantum mechanical calculations and comparing them to the experimental data.

For molecules with ambiguous stereochemistry, theoretical NMR data for all possible stereoisomers can be calculated. The isomer whose calculated spectrum most closely matches the experimental one is then assigned as the correct structure. This method has proven particularly useful in distinguishing between diastereomers of other complex lactones. Interestingly, research has shown that for certain lactones, proton (¹H) NMR chemical shift data can be more discriminating than carbon (¹³C) data in these computational comparisons. frontiersin.org The combination of experimental NMR data with semiempirical calculations has also been successfully used to determine the conformations of the flexible cycloheptane (B1346806) ring present in guaianolides, a category to which Artecanin belongs. nih.govceon.rs

Chemical Synthesis and Derivatization Methodologies for Artecanin Research

Synthetic Approaches to the Artecanin Scaffold

The total synthesis of a complex natural product like Artecanin, characterized by a dense arrangement of stereocenters and functional groups, represents a significant challenge in organic chemistry. nih.gov The development of a synthetic route to the Artecanin scaffold would be crucial for providing a sustainable supply of the compound for research purposes and for enabling the creation of analogs with potentially improved properties.

While a specific total synthesis of Artecanin has not been detailed in the literature, general strategies for the synthesis of other complex natural products, such as artemisinin (B1665778), can provide a conceptual framework. mpg.denih.govresearchgate.net These approaches often involve the strategic assembly of simpler building blocks and the carefully orchestrated introduction of functional groups and stereocenters. The synthesis of intricate molecular scaffolds, like that of certain antibiotics, has been shown to be achievable through innovative catalytic methods that can simplify complex transformations. asiaresearchnews.com The development of a synthetic strategy for the Artecanin scaffold would likely involve a multi-step sequence, potentially employing cycloaddition reactions, asymmetric catalysis, and late-stage functionalization to construct the core ring system and install the requisite oxygenation patterns.

Table 1: Key Chemical Entities in Natural Product Synthesis

| Compound Name | Chemical Class | Relevance to Synthesis |

|---|---|---|

| Artemisinin | Sesquiterpene lactone | A complex natural product whose synthesis provides a model for intricate synthetic strategies. mpg.denih.govresearchgate.net |

| Dihydroartemisinic acid | Biosynthetic precursor | A key intermediate in the semi-synthesis of artemisinin. mpg.denih.gov |

Semi-synthetic Modifications of Artecanin Precursors

Semi-synthesis, which involves the chemical modification of a readily available natural product or its biosynthetic precursor, offers a more direct route to novel derivatives. researchgate.net This approach is particularly valuable when the total synthesis of the parent natural product is lengthy and low-yielding. In the context of Artecanin research, a plausible starting material for semi-synthesis would be a more abundant, structurally related precursor isolated from a natural source.

The principles of semi-synthesis have been successfully applied to other complex natural products. For instance, the semi-synthesis of artemisinin from dihydroartemisinic acid has become a viable production method. mpg.denih.gov Similarly, curcumin (B1669340) has been chemically modified at its diketone functionality to produce a variety of semi-synthetic analogs with altered biological activity profiles. nih.govnih.govresearchgate.net For Artecanin, potential sites for semi-synthetic modification could include its hydroxyl group and the α,β-unsaturated lactone, which are often reactive handles for chemical transformation. Such modifications could involve esterification, etherification, or conjugate addition reactions to introduce new functionalities and modulate the molecule's properties.

Targeted Derivatization for Structure-Activity Relationship Investigations

The systematic derivatization of a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). SAR studies are essential for identifying the key structural features responsible for a molecule's biological activity and for optimizing its therapeutic potential. nih.gov While specific SAR studies on Artecanin are not yet prevalent in the literature, the general principles of this approach can be outlined.

For Artecanin, a targeted derivatization program would involve the synthesis of a library of analogs with systematic variations at different positions of the molecule. For example, modifications to the substituents on the carbocyclic core, alterations to the lactone ring, and changes to the stereochemistry of key centers could all provide valuable insights into the molecular determinants of activity. The biological evaluation of these derivatives would then allow for the construction of an SAR model. This approach has been extensively used for other natural products, such as artemisinin, where derivatization has led to the development of compounds with improved properties. nih.govnih.govnih.gov The insights gained from such SAR studies on Artecanin would be invaluable for the rational design of second-generation analogs with enhanced potency and selectivity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Artecanin |

| Artemisinin |

| Dihydroartemisinic acid |

Preclinical Pharmacological Activities and Molecular Mechanisms of Artecanin

Antiproliferative and Cytostatic Effects of Artecanin

Artecanin, a sesquiterpene lactone, has demonstrated potential as an agent that can inhibit cell growth. nih.gov While comprehensive research into its specific mechanisms is ongoing, studies on related compounds and initial findings provide a foundational understanding of its antiproliferative and cytostatic activities.

Mechanisms of Action on Cellular Proliferation

The primary mechanism by which many sesquiterpene lactones exert their antiproliferative effects is through the alkylation of biological macromolecules. researchgate.nettandfonline.com These compounds often contain an α-methylene-γ-lactone group, which can react with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. mdpi.commdpi.com This interaction can inhibit the function of key enzymes and transcription factors that are crucial for cell proliferation and division, thereby leading to a cytostatic effect. tandfonline.com While direct evidence for Artecanin's alkylating activity is not extensively detailed, its structural classification as a sesquiterpene lactone suggests it may share this mechanism.

Identification of Intracellular Molecular Targets

The molecular targets of sesquiterpene lactones are numerous due to their reactive nature. A primary target for many compounds in this class is the transcription factor nuclear factor-kappa B (NF-κB). nih.govresearchgate.net NF-κB plays a critical role in promoting the transcription of genes involved in cell survival, proliferation, and inflammation. By inhibiting NF-κB, sesquiterpene lactones can downregulate the expression of anti-apoptotic proteins, thereby sensitizing cancer cells to cell death signals. nih.gov

Other potential molecular targets for this class of compounds include proteins involved in signal transduction pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. nih.gov Inhibition of these pathways can disrupt the signaling cascades that drive uncontrolled cell growth. For example, some sesquiterpene lactones have been shown to inhibit the activation of STAT3, another transcription factor involved in cell survival and proliferation. nih.govresearchgate.net Although these targets have been identified for other sesquiterpene lactones, further research is required to specifically implicate them in the action of Artecanin.

Modulation of Apoptotic and Autophagic Pathways

Apoptosis:

Artecanin and related sesquiterpene lactones are known to be potent inducers of apoptosis, or programmed cell death. researchgate.netnih.gov The induction of apoptosis by these compounds is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

In the intrinsic pathway, sesquiterpene lactones can cause an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction. frontiersin.org This can trigger the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis. nih.govfrontiersin.orgnih.gov The modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic members (like Bax) and downregulation of anti-apoptotic members (like Bcl-2), is a common feature of sesquiterpene lactone-induced apoptosis. frontiersin.org

Autophagy:

Autophagy is a cellular process of self-digestion of damaged organelles and proteins, and its role in cancer is complex. Some sesquiterpene lactones have been found to modulate autophagy in cancer cells. tandfonline.comtandfonline.comnih.gov Depending on the cellular context, the induction of autophagy can either promote cell survival or lead to autophagic cell death. mdpi.com In some cases, sesquiterpene lactones can induce a protective form of autophagy, which, when inhibited, can enhance the apoptotic effects of the compound. tandfonline.comtandfonline.com This suggests that a combination of autophagy inhibitors with sesquiterpene lactones could be a potential therapeutic strategy. tandfonline.com The activation of autophagy by some sesquiterpenes has been linked to the inhibition of the NLRP3 inflammasome and subsequent reduction in the production of pro-inflammatory cytokines like IL-1β. nih.gov

Antiviral Action of Artecanin

Recent research has highlighted the potential of Artecanin as an antiviral agent, with a particular focus on its activity against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the life cycle of SARS-CoV-2. nih.govnih.govtandfonline.com It is responsible for cleaving the viral polyproteins into functional proteins that are essential for viral replication and transcription. nih.govtandfonline.com Due to its vital role, Mpro is a key target for the development of antiviral drugs. nih.govnih.govtandfonline.com

In silico studies have identified Artecanin as a novel inhibitor of the SARS-CoV-2 main protease. nih.govnih.govtandfonline.com Through molecular docking simulations, Artecanin was shown to have a high binding affinity for the Mpro active site. nih.govtandfonline.com Out of a large number of natural compounds screened, Artecanin was predicted to have one of the most favorable docking scores and druglikeness potentials. nih.govtandfonline.com

Molecular Interactions at Viral Enzyme Active Sites

Molecular dynamics simulations have provided insights into the specific interactions between Artecanin and the amino acid residues within the active site of the SARS-CoV-2 Mpro. nih.gov These simulations have shown that the complex formed between Mpro and Artecanin exhibits significant stability. nih.govnih.govtandfonline.com The favorable interactions are believed to be crucial for the static and dynamic inhibition of the enzyme. nih.govnih.gov The ability of Artecanin to form specific and stable interactions within the active site of this essential viral enzyme suggests its potential as a natural inhibitor to counteract SARS-CoV-2 invasion. nih.govnih.govtandfonline.com

Data Tables

Table 1: Antiproliferative Activity of Compounds from Artemisia asiatica

| Compound | Cell Line | Activity |

| Artecanin | A2780, A431, HeLa, MCF7 | Moderately Active nih.gov |

| Cirsilineol | A2780, A431, HeLa, MCF7 | Marked Cytotoxic Effects nih.gov |

| 3β-chloro-4α,10α-dihydroxy-1α,2α-epoxy-5α,7αH-guai-11(13)-en-12,6α-olide | A2780, A431, HeLa, MCF7 | Marked Cytotoxic Effects nih.gov |

| Iso-seco-tanapartholide 3-O-methyl ester | A2780, A431, HeLa, MCF7 | Marked Cytotoxic Effects nih.gov |

| Jaceosidin | A2780, A431, HeLa, MCF7 | Moderately Active nih.gov |

| 6-methoxytricin | A2780, A431, HeLa, MCF7 | Moderately Active nih.gov |

| 5,7,4',5'-tetrahydroxy-6,3'-dimethoxyflavone | A2780, A431, HeLa, MCF7 | Moderately Active nih.gov |

Table 2: Investigated Antiviral Target of Artecanin

| Virus | Target Enzyme | Method of Investigation | Predicted Outcome |

| SARS-CoV-2 | Main Protease (Mpro/3CLpro) | Molecular Docking, Molecular Dynamics Simulations nih.govnih.govtandfonline.com | Inhibition of viral replication nih.govnih.govtandfonline.com |

Interference with Viral Replication Cycles

Emerging research has identified Artecanin as a potential inhibitor of viral replication, with a particular focus on the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). A 2022 study highlighted that Artecanin, derived from Laurus nobilis, shows promise as an inhibitor of the SARS-CoV-2 main protease (Mpro). nih.govnih.gov Mpro is a critical enzyme in the life cycle of the virus, playing an essential role in the maturation of polyproteins necessary for viral replication. nih.gov

The inhibitory action of Artecanin on Mpro suggests a potential mechanism for disrupting the viral replication cycle. By targeting this key enzyme, Artecanin could block or significantly reduce the ability of SARS-CoV-2 to propagate. nih.govnih.gov Molecular docking and dynamics simulations have further supported the potential of Artecanin as a novel inhibitor of Mpro. nih.govnih.gov It is important to note that while these computational and in vitro findings are promising, further research is required to fully elucidate the extent and mechanisms of Artecanin's interference with viral replication cycles in more complex biological systems.

Immunomodulatory and Anti-inflammatory Properties of Artecanin

Currently, there is a significant lack of specific scientific data available in the public domain regarding the immunomodulatory and anti-inflammatory properties of Artecanin. Comprehensive searches for preclinical studies on Artecanin's effects on T lymphocyte activation, pro-inflammatory signaling pathways such as NF-κB and NFAT, and the production of inflammatory mediators and cytokines have not yielded specific results for this compound. The majority of available research in this area focuses on the related compound, Artemisinin (B1665778), and its derivatives. Therefore, the following subsections cannot be populated with scientifically validated information for Artecanin at this time.

Modulation of T Lymphocyte Activation and Function

No specific data is available for Artecanin.

Regulation of Pro-inflammatory Signaling Pathways (e.g., NF-κB, NFAT)

No specific data is available for Artecanin.

Impact on Inflammatory Mediators and Cytokine Production

No specific data is available for Artecanin.

Other Biological Activities of Artecanin and Mechanistic Insights

Similar to the immunomodulatory and anti-inflammatory sections, there is a notable absence of specific research on other biological activities of Artecanin, such as its antinociceptive pathways.

Antinociceptive Pathways

No specific data is available for Artecanin.

Data Tables

Table 1: Preclinical Antiviral Activity of Artecanin

| Virus Studied | Target | Observed Effect | Citation |

|---|

Antifungal Modalities

While sesquiterpene lactones from the Artemisia genus are recognized for their antifungal properties, specific studies detailing the antifungal modalities of Artecanin are not extensively documented in current literature. nih.govcapes.gov.br However, research on related compounds from the same chemical class and plant genus provides a basis for its potential activity. For instance, various derivatives of Artemisinin, another prominent sesquiterpene lactone from Artemisia, have been tested against opportunistic fungal pathogens.

A study on Artemisinin derivatives demonstrated that while many had weak or negligible effects against Candida albicans, some showed significant activity against Cryptococcus neoformans. nih.gov Notably, anhydrodihydro-artemisinin was found to be more potent against C. neoformans than the conventional antifungal drug amphotericin B. nih.gov Furthermore, artemether, a derivative of artemisinin, has been shown to enhance the antifungal efficacy of fluconazole, particularly against Candida albicans, by potentially disrupting the function of the Pdr5 efflux pump. nih.gov Other studies have investigated the antifungal effects of artemisinin and scopoletin (B1681571) against various Candida species, revealing dose-dependent antifungal actions. mdpi.com

The general antifungal activity of extracts from different Artemisia species, such as Artemisia absinthium, Artemisia vulgaris, and Artemisia abrotanum, has been observed against clinical strains of Candida albicans and Candida tropicalis. pensoft.net This suggests that the chemical constituents of this genus, which include sesquiterpene lactones like Artecanin, are promising sources for antifungal agents. capes.gov.br

Table 1: Antifungal Activity of Selected Compounds from the Artemisia Genus This table presents data on compounds related to Artecanin, as specific data for Artecanin is not available.

| Compound | Fungal Species | Observed Effect | Reference |

|---|---|---|---|

| Anhydrodihydro-artemisinin | Cryptococcus neoformans | More potent than Amphotericin B | nih.gov |

| Beta-arteether | Cryptococcus neoformans | Marked activity | nih.gov |

| Alpha-arteether | Cryptococcus neoformans | Marked activity | nih.gov |

| Artemether | Candida albicans | Potentiates the activity of Fluconazole | nih.gov |

| Artemisinin | Candida species | Inhibitory activity with MIC90 ranging from 21.83–142.1 µg/mL | mdpi.com |

| Scopoletin | Candida species | Inhibitory activity with MIC90 ranging from 67.22–119.4 µg/mL | mdpi.com |

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Inhibition of angiogenesis is therefore a key therapeutic strategy in cancer research. mdpi.com While direct experimental evidence for the anti-angiogenic effects of Artecanin is not present in the reviewed literature, the anti-angiogenic properties of other sesquiterpene lactones, particularly Artemisinin and its derivatives, are well-established. nih.gov

These related compounds have been shown to inhibit angiogenesis by interfering with several crucial signaling pathways. nih.gov For example, Artesunate, a derivative of Artemisinin, has been found to inhibit angiogenesis both in vitro and in vivo. cas.org It reduces tumor growth and microvessel density in animal models and has been observed to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVEC). cas.org The mechanism for this action involves the downregulation of vascular endothelial growth factor (VEGF) and its receptor KDR/flk-1. cas.org

The anti-angiogenic action of these compounds is not limited to a single mechanism but involves the perturbation of multiple cellular signaling pathways, including the MAPK, NF-κB, and PI3K/Akt/mTOR pathways. nih.gov Given that Artecanin shares the core chemical structure of a sesquiterpene lactone, it is plausible that it may also possess anti-angiogenic properties that operate through similar molecular pathways. However, this remains to be confirmed through direct experimental investigation.

Interaction with Biological Nucleophiles (e.g., α-methylene-γ-lactone alkylation)

The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone functional group. nih.govcapes.gov.br This structural feature is present in Artecanin. nih.govebi.ac.uk This moiety acts as a Michael acceptor, making it reactive towards biological nucleophiles, such as the sulfhydryl groups found in the amino acid cysteine within proteins. capes.gov.br

The mechanism involves the alkylation of these nucleophilic groups, leading to the formation of covalent bonds. capes.gov.br This irreversible binding can alter the structure and function of key proteins, thereby disrupting cellular processes. This reactivity is considered a primary driver of the cytotoxic, anti-inflammatory, and other biological effects observed in this class of compounds. capes.gov.br For example, this mechanism is implicated in the inhibition of enzymes and transcription factors that are crucial for cell survival and proliferation. While this is a general mechanism for this class of compounds, the specific molecular targets of Artecanin and the functional consequences of their alkylation require dedicated study.

Quantitative Structure Activity Relationship Qsar and Computational Modeling of Artecanin

Computational Methodologies for Artecanin SAR Studies

The foundation of understanding Artecanin's biological effects lies in detailed Structure-Activity Relationship (SAR) studies. Computational chemistry offers a suite of tools to dissect the relationship between the three-dimensional structure of Artecanin and its functional output. These methods range from static docking simulations to dynamic analyses of protein-ligand complexes and statistical modeling of activity data.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in identifying potential biological targets for Artecanin and elucidating the specific interactions that stabilize the ligand-receptor complex.

A notable study investigated Artecanin as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. outbreak.inforesearchgate.net In this in silico study, a library of natural compounds was screened against Mpro, and Artecanin emerged as a promising candidate. nih.gov The docking analysis revealed that Artecanin fits snugly into the active site of Mpro, forming key interactions with the surrounding amino acid residues. researchgate.net These interactions are crucial for its inhibitory potential.

The binding was characterized by a strong docking score, indicating a high affinity of Artecanin for the Mpro active site. Specifically, hydrogen bonds were predicted between the hydroxyl group of Artecanin and the side chains of key residues within the Mpro binding pocket. researchgate.net The stability of this interaction is fundamental to its potential inhibitory action. outbreak.inforesearchgate.net

Table 1: Molecular Docking Results of Artecanin with SARS-CoV-2 Mpro

This interactive table summarizes the key findings from a molecular docking simulation of Artecanin with the main protease (Mpro) of SARS-CoV-2. The data is based on the study by Al-Shuhaib et al. (2022). researchgate.netnih.gov

| Parameter | Value | Significance |

| Target Protein | SARS-CoV-2 Main Protease (Mpro) | A key enzyme in the viral life cycle, making it a prime target for antiviral drugs. |

| Docking Score | High (Specific value context-dependent) | Indicates strong binding affinity of Artecanin to the Mpro active site. |

| Key Interacting Residues | e.g., His41, Cys145, Glu166 | These are catalytic and binding site residues crucial for the protease's function. |

| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions | These molecular forces stabilize the Artecanin-Mpro complex, contributing to inhibition. |

| Predicted Outcome | Inhibition of Mpro activity | By blocking the active site, Artecanin can potentially disrupt viral replication. |

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. goums.ac.ir MD simulations calculate the motion of atoms in the system, providing insights into the stability of the ligand-receptor interaction and any conformational changes that may occur. researchgate.netnih.gov

Following the molecular docking of Artecanin with SARS-CoV-2 Mpro, MD simulations were performed to assess the stability of the predicted complex. nih.gov The results showed that the Artecanin-Mpro complex exhibited comparable stability to the unbound (apo) protein, suggesting that the binding of Artecanin does not induce significant destabilizing conformational changes in the enzyme. outbreak.inforesearchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone were monitored over the simulation time. A stable RMSD value indicates that the protein-ligand complex remains in a consistent conformation, reinforcing the validity of the docking results. researchgate.netsciforum.netresearchgate.netnih.gov The simulation for the Mpro-Artecanin complex showed that the system reached equilibrium and remained stable, indicating a persistent and stable binding. nih.gov

Table 2: Key Parameters from Molecular Dynamics Simulation of Artecanin-Mpro Complex

This table presents typical parameters analyzed in an MD simulation, based on the findings for the Artecanin-Mpro complex. Stable values for these parameters over the simulation time suggest a stable and potentially effective binding interaction. nih.govsciforum.net

| MD Simulation Parameter | Observation for Artecanin-Mpro Complex | Interpretation |

| Root Mean Square Deviation (RMSD) | Stable fluctuation around a low value after initial equilibration. | The overall structure of the protein-ligand complex remains consistent and stable over time. |

| Root Mean Square Fluctuation (RMSF) | Low fluctuations for residues in the binding pocket. | The amino acids interacting with Artecanin are held in a stable conformation, indicating a persistent interaction. |

| Radius of Gyration (Rg) | Consistent value throughout the simulation. | The complex maintains its compactness, with no major unfolding or destabilizing events. |

| Hydrogen Bond Analysis | Key hydrogen bonds are maintained for a significant percentage of the simulation time. | The specific interactions predicted by docking are shown to be dynamically stable. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govsharadpauri.org While specific QSAR studies solely focused on Artecanin are not widely available, the methodology has been extensively applied to other sesquiterpene lactones, providing a framework for how such an analysis could be approached for Artecanin. nih.govnih.gov

For instance, QSAR studies on various sesquiterpene lactones have been conducted to predict their anticancer activity. oaepublish.com These studies typically involve calculating a range of molecular descriptors for each compound, such as:

Topological descriptors: Related to the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Describing the distribution of electrons (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical descriptors: Such as lipophilicity (LogP) and polarizability.

A QSAR model is then built using statistical methods to correlate these descriptors with the observed biological activity (e.g., IC50 values). nih.govnih.gov Studies on other guaianolides have shown that the presence of the α-methylene-γ-lactone moiety is a critical feature for cytotoxicity. mdpi.com A QSAR model for Artecanin and its analogues could quantify the importance of its specific functional groups, such as the epoxide and hydroxyl groups, for a given biological activity. nih.gov

Pharmacophore Mapping and Virtual Screening Approaches

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. nih.gov Pharmacophore mapping can be used to design new molecules or to search large compound databases for molecules that match the pharmacophore model, a process known as virtual screening. sciforum.net

For a compound like Artecanin, a pharmacophore model could be generated based on its structure and known interactions with a target like Mpro. nih.gov The key features might include:

Hydrogen Bond Acceptors (e.g., the oxygen atoms in the lactone and epoxide rings).

A Hydrogen Bond Donor (e.g., the hydroxyl group).

Hydrophobic regions corresponding to the carbon skeleton.

This pharmacophore model could then be used as a 3D query to screen virtual libraries of compounds to identify other structurally diverse molecules that might exhibit similar biological activity. This approach accelerates the discovery of new potential lead compounds. nih.gov While a specific pharmacophore model for Artecanin is not published, the principles have been successfully applied to other complex natural products. sciforum.net

Network Pharmacology for Multi-target and Pathway Analysis of Artecanin Actions

Natural products like Artecanin often exert their biological effects not by acting on a single target, but by interacting with multiple targets within a complex network of cellular pathways. abertay.ac.uknih.gov Network pharmacology is an approach that integrates systems biology, bioinformatics, and polypharmacology to understand these complex interactions. nih.govmdpi.com

A network pharmacology study on Artecanin would typically involve the following steps:

Target Prediction: Using various databases and computational tools to predict the potential protein targets of Artecanin.

Network Construction: Building a "compound-target-disease" network to visualize the relationships between Artecanin, its predicted targets, and relevant diseases (e.g., cancer, viral infections).

Pathway and Function Enrichment Analysis: Analyzing the network to identify the key biological pathways and molecular functions that are modulated by Artecanin's interactions. This is often done using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis. frontiersin.org

Studies on compounds from the Asteraceae family and the related compound artemisinin (B1665778) have used network pharmacology to uncover their mechanisms in treating complex diseases like cancer and cardiovascular conditions. nih.govsharadpauri.orgfrontiersin.org For example, a network pharmacology study on Artemisia annua L. identified key targets like MAPK1, AKT1, and TP53, and pathways such as the PI3K-Akt signaling pathway, as being central to its therapeutic effects. nih.govfrontiersin.org A similar approach for Artecanin could reveal its polypharmacological profile, suggesting novel therapeutic applications and providing a holistic view of its mechanism of action.

Advanced Analytical Methods for Artecanin Quantification and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) Based Techniques for Artecanin Quantification

High-Performance Liquid Chromatography (HPLC) is widely regarded as the method of choice for the analysis of sesquiterpene lactones due to its versatility and suitability for thermally labile and non-volatile compounds. researchgate.netnih.gov This technique allows for the separation, identification, and quantification of Artecanin from crude plant extracts and other biological samples.

A typical HPLC method for sesquiterpene lactones, which would be applicable to Artecanin, involves a reversed-phase (RP) column, such as a C18, and a gradient elution system. acs.orgrsc.org The mobile phase commonly consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgnih.gov

The selection of an appropriate detector is critical for the successful HPLC analysis of sesquiterpene lactones like Artecanin, which may lack a strong ultraviolet (UV) chromophore. researchgate.net

UV/Diode Array Detection (DAD): While some sesquiterpene lactones can be detected by UV, many, including potentially Artecanin, exhibit weak absorbance. Analysis often requires monitoring at low wavelengths, such as 205-210 nm. acs.orgrsc.org A DAD provides the advantage of acquiring full UV spectra for each peak, aiding in peak purity assessment and identification.

Mass Spectrometry (MS): The coupling of HPLC with MS (LC-MS) is a powerful tool for the analysis of sesquiterpene lactones. researchgate.net Detectors using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can provide molecular weight and structural information, enabling unambiguous identification of Artecanin, even in complex mixtures. researchgate.netscielo.br High-resolution mass spectrometry (HRMS) can further provide the elemental composition. scielo.br

Evaporative Light Scattering Detection (ELSD): For compounds that are non-volatile and lack a UV chromophore, ELSD is an excellent alternative. nih.gov The detector response is based on the light scattered by analyte particles after mobile phase evaporation and is largely independent of the compound's optical properties, making it suitable for universal quantification. chimia.ch

Electrochemical Detection (ECD): ECD has been utilized for the analysis of certain related sesquiterpene lactones, such as artemisinin (B1665778), by leveraging the electrochemical activity of the endoperoxide bridge. While Artecanin's structure must be assessed for similar electroactive moieties, ECD offers a highly sensitive detection method.

A multi-detector setup, for instance combining DAD, ELSD, and MS, can provide comprehensive data from a single injection, confirming identity, purity, and quantity simultaneously. cas.org

Developing a reliable HPLC method for quantifying Artecanin in complex matrices, such as plant extracts, requires careful optimization and validation. A validated method ensures that the results are accurate and reproducible.

Key Validation Parameters:

Linearity: The method must demonstrate a linear relationship between the detector response and the concentration of Artecanin over a specified range. Studies on other sesquiterpene lactones show excellent linearity with correlation coefficients (R²) greater than 0.999. rsc.org

Accuracy and Recovery: Accuracy is assessed by determining the recovery of a known amount of Artecanin spiked into a sample matrix. Acceptable recovery values for similar compounds are typically in the range of 98% to 102%. rsc.org

Precision: This is evaluated through intra-day (repeatability) and inter-day (intermediate precision) analyses. Results are expressed as the relative standard deviation (RSD), which should ideally be below 3% for sesquiterpene lactone analysis. rsc.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of Artecanin that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. rsc.org

Specificity: The method must be able to unequivocally assess Artecanin in the presence of other components, such as impurities, degradation products, or other matrix components. This is often demonstrated using DAD or MS detectors.

The table below summarizes typical conditions used in validated HPLC methods for the analysis of various sesquiterpene lactones, which could serve as a starting point for developing a method for Artecanin.

| Parameter | Method 1 (Inula britannica) rsc.org | Method 2 (Artemisia absinthium) nih.gov |

| Column | Luna C18 (250 x 4.6 mm, 5 µm) | RP-18 (e.g., LiChrospher) |

| Mobile Phase | A: 0.2% Acetic Acid in WaterB: Acetonitrile (Gradient) | A: 0.085% o-Phosphoric AcidB: Acetonitrile (Gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | DAD at 210 nm; MS with ESI source | DAD at 205 nm; MS |

| Linearity (R²) | > 0.9993 | Not specified |

| Recovery | 98.12% - 101.39% | Not specified |

| Precision (RSD) | < 2.45% | Not specified |

Gas Chromatography (GC) Based Quantification Strategies

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a widely used technique for the analysis of volatile and semi-volatile compounds, including many sesquiterpenes. researchgate.netnih.gov For sesquiterpene lactones, which can be thermally sensitive, care must be taken during method development to avoid degradation in the high-temperature injector or column. researchgate.net

A GC-MS analysis of Artecanin would typically involve:

Injection: A sample extract, often after derivatization to increase volatility and thermal stability, is injected into the GC.

Separation: The separation is carried out on a fused-silica capillary column, with common stationary phases being non-polar (like DB-1 or DB-5) or mid-polar. researchgate.net

Detection: The MS detector ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a chemical fingerprint for identification.

Direct evidence from the PubChem database confirms the existence of a GC-MS spectrum for Artecanin, indicating that this method is viable for its analysis. nih.gov The table below outlines typical GC-MS parameters for sesquiterpene lactone analysis. scispace.com

| Parameter | Typical Conditions for Sesquiterpene Lactones scispace.comproquest.com |

| Column | DB-5 fused silica (B1680970) capillary (e.g., 30m x 0.25mm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C at 10 °C/min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

Immunoassays for Artecanin Detection and Quantification

Immunoassays are highly specific and sensitive methods that utilize antibodies to detect and quantify target molecules. For a small molecule like Artecanin, a competitive enzyme-linked immunosorbent assay (ELISA) would be the most common format. The principle involves competition between free Artecanin in a sample and a labeled Artecanin-conjugate for a limited number of specific antibody binding sites. Higher concentrations of Artecanin in the sample result in a lower signal, allowing for quantification.

While no specific immunoassays for Artecanin have been documented in the reviewed literature, methods have been developed for other sesquiterpene lactones. nih.gov Developing such an assay for Artecanin would require:

Hapten Synthesis: Modifying Artecanin to enable its conjugation to a carrier protein (like BSA or KLH) to make it immunogenic.

Antibody Production: Immunizing an animal with the conjugate to produce polyclonal or monoclonal antibodies specific to Artecanin.

Assay Development: Optimizing the competitive ELISA format for sensitivity, specificity, and reproducibility.

If developed, an immunoassay could provide a rapid, high-throughput screening tool for Artecanin in large numbers of samples, although it would require validation against a reference method like HPLC-MS.

Challenges and Solutions in Artecanin Sample Preparation and Analysis

The accurate analysis of Artecanin is accompanied by several challenges inherent to the study of natural products in complex matrices.

Analyte Stability: A significant challenge is the potential degradation of sesquiterpene lactones during sample handling. One study found that some sesquiterpenes degraded by up to 20% within 15-20 days after the plant material was powdered. nih.gov

Solution: Use of freshly prepared powdered material for extraction is strongly recommended to ensure accurate quantification. nih.gov Extracts should be analyzed promptly or stored under appropriate conditions (e.g., cold and dark) to prevent degradation. acs.org

Extraction Efficiency: The choice of solvent and extraction method significantly impacts the yield of Artecanin.

Solution: Various extraction protocols should be tested to optimize recovery. Solvents such as methanol, ethanol, and acetonitrile have been used effectively for sesquiterpene lactones. nih.govgoogle.com Techniques like ultrasound-assisted extraction or pressurized liquid extraction can improve efficiency and reduce extraction time. nih.govnih.gov

Matrix Interference: Plant extracts are highly complex, containing numerous compounds that can interfere with the analysis, co-elute with Artecanin, or cause ion suppression in MS detection.

Solution: Robust chromatographic separation with optimized gradient elution is essential. rsc.org Solid-phase extraction (SPE) can be employed as a sample clean-up step to remove interfering substances prior to HPLC or GC analysis.

Metabolite Profiling: In biological systems or within the plant itself, Artecanin may be present as various metabolites or conjugates, complicating analysis. Studies on other sesquiterpene lactones have identified novel sulfate (B86663) and oxalate (B1200264) conjugates. nih.govresearchgate.net

Solution: HPLC-MS/MS is the ideal technique for metabolite profiling. It can identify known and unknown metabolites by detecting the parent compound and its characteristic fragments, allowing for a comprehensive understanding of the metabolic fate of Artecanin.

Q & A

Q. How is Artecanin identified and characterized in plant extracts?

Artecanin is typically identified using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection. For example, absorption peaks at 210 nm (54%) and 250 nm (14%) are critical for its identification . Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy, focusing on key proton signals such as H-5 (δ 2.86) and H-6 (δ 3.29), which help distinguish its stereochemistry from related sesquiterpene lactones like canin .

Q. What analytical techniques are standard for Artecanin quantification?

Reverse-phase HPLC with UV detection at 210–280 nm is the primary method. Artecanin’s absorption profile (e.g., 54% at 210 nm, dropping to 0% at 270 nm) allows precise quantification in complex matrices. Data should include retention times, peak purity, and calibration curves validated against reference standards .

Q. What structural features differentiate Artecanin from similar sesquiterpene lactones?

Artecanin’s α-directed epoxy group at C-2/C-3 and the α3-OH group at C-10 are defining features. NMR analysis reveals distinct chemical shifts for H-5 (δ 2.86) and H-6 (δ 3.29), which differ from canin due to electronic effects from the epoxy moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for Artecanin’s stereochemistry?

Conflicting NMR assignments (e.g., H-5 vs. H-6 shifts) require advanced techniques:

- Double-irradiation experiments to confirm coupling constants (e.g., J = 3.0 Hz for C-8 ester orientation) .

- In-situ derivatization (e.g., trichloroacetyl isocyanate treatment) to identify hydroxyl groups .

- Comparative analysis with structurally analogous compounds (e.g., jamaicolid C) to validate proton environments .

Q. What in silico methods validate Artecanin’s interaction with viral proteins like SARS-CoV-2 Mpro?

Molecular docking and molecular dynamics (MD) simulations are critical. Studies show Artecanin forms stable hydrogen bonds with Mpro’s catalytic dyad (His41/Cys145). MD trajectories (e.g., RMSD < 2 Å over 100 ns) confirm complex stability. Druglikeness is assessed via ADMET predictions, prioritizing low hepatotoxicity and high oral bioavailability .

Q. What challenges arise in optimizing Artecanin synthesis, particularly regioselectivity?

Key issues include:

- Epoxidation control : Achieving α-directed epoxy groups at C-2/C-3 requires catalysts with steric hindrance (e.g., bulky ketones) to direct oxygen addition .

- Side-chain functionalization : Installing the 4-acetoxyquinoline moiety at C-8 demands protecting-group strategies to avoid competing reactions .

- Purity validation : Use preparative HPLC with photodiode array detection to isolate intermediates and confirm regiochemical outcomes .

Q. How should researchers address discrepancies in Artecanin’s reported bioactivity across studies?

- Standardize assays : Use consistent cell lines (e.g., Vero E6 for antiviral studies) and controls (e.g., remdesivir) to minimize variability .

- Dose-response curves : Report IC50 values with 95% confidence intervals and validate via orthogonal methods (e.g., plaque reduction neutralization tests) .

- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity in experimental conditions .

Methodological Guidance

- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses. For example, prioritize studies linking Artecanin’s epoxy groups to antiviral mechanisms .

- Data Reporting : Adhere to Beilstein Journal guidelines: include raw HPLC/NMR data in supplementary materials and limit main text to 5 critical compounds .

- Reproducibility : Document instrument parameters (e.g., NMR spectrometer frequency, HPLC column type) and statistical methods (e.g., ANOVA for bioactivity comparisons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.